molecular formula C17H15NO2 B5836757 3-(2-phenyl-3-indolizinyl)propanoic acid

3-(2-phenyl-3-indolizinyl)propanoic acid

Cat. No.: B5836757
M. Wt: 265.31 g/mol
InChI Key: DBKYPINCUSWWAT-UHFFFAOYSA-N
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Description

3-(2-phenyl-3-indolizinyl)propanoic acid, also known as PIPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. PIPPA is a derivative of indolizine, a heterocyclic compound that exhibits a range of biological activities, such as anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

3-(2-phenyl-3-indolizinyl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, such as anti-inflammatory, anticancer, and antiviral properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent. Additionally, this compound has been found to inhibit the replication of the hepatitis C virus, suggesting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 3-(2-phenyl-3-indolizinyl)propanoic acid involves its interaction with various biological targets, such as enzymes, receptors, and proteins. This compound has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases, a family of proteases that play a key role in the execution of apoptosis. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, depending on the target and the concentration used. This compound has been shown to reduce the production of prostaglandins, which are mediators of inflammation, indicating its potential as an anti-inflammatory agent. This compound has also been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, indicating its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

3-(2-phenyl-3-indolizinyl)propanoic acid has several advantages for lab experiments, such as its high degree of purity, stability, and solubility in various solvents. This compound can be easily synthesized using simple and cost-effective methods, making it accessible for researchers. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo. Therefore, further studies are needed to investigate the optimal dose and delivery method of this compound for its potential therapeutic applications.

Future Directions

There are several future directions for further research on 3-(2-phenyl-3-indolizinyl)propanoic acid. Firstly, more studies are needed to investigate the optimal dose and delivery method of this compound for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antiviral agents. Secondly, the mechanism of action of this compound on various biological targets needs to be elucidated further to understand its biochemical and physiological effects. Thirdly, the potential toxicity of this compound at high concentrations needs to be investigated to ensure its safety for clinical use. Lastly, the structure-activity relationship of this compound needs to be explored further to design more potent and selective derivatives for its potential applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit a range of biological activities, such as anti-inflammatory, anticancer, and antiviral properties. The synthesis of this compound involves the reaction of 2-phenylindolizine and 3-bromopropionic acid in the presence of a base catalyst. The mechanism of action of this compound involves its interaction with various biological targets, such as enzymes, receptors, and proteins. This compound has several advantages for lab experiments, such as its high degree of purity, stability, and solubility in various solvents. However, further studies are needed to investigate its potential therapeutic applications, mechanism of action, toxicity, and structure-activity relationship.

Synthesis Methods

The synthesis of 3-(2-phenyl-3-indolizinyl)propanoic acid involves the reaction of 2-phenylindolizine and 3-bromopropionic acid in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid with a high degree of purity. The yield of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time.

Properties

IUPAC Name

3-(2-phenylindolizin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)10-9-16-15(13-6-2-1-3-7-13)12-14-8-4-5-11-18(14)16/h1-8,11-12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKYPINCUSWWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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